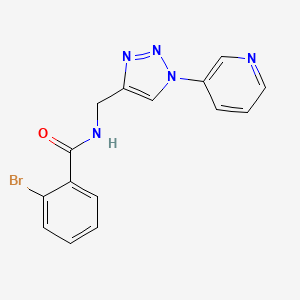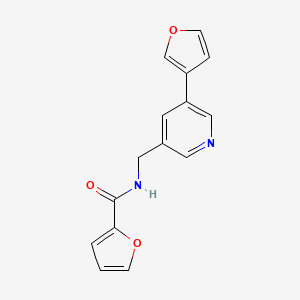
N-((5-(furan-3-yl)pyridin-3-yl)méthyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C15H12N2O3. It belongs to the class of organic compounds known as aralkylamines . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
Molecular Structure Analysis
The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallizes in an orthorhombic lattice with a specific space group .
Chemical Reactions Analysis
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .
Applications De Recherche Scientifique
- Les dérivés du furane ont gagné en attention en chimie médicinale en raison de leur remarquable efficacité thérapeutique. Les chercheurs ont exploré les composés contenant du furane comme agents antibactériens potentiels .
- Notamment, des analogues de nitrofurantoïne contenant des échafaudages furaniques ont été synthétisés et testés. Bien qu'ils aient montré une activité antibactérienne contre les bactéries Gram-négatives, ils étaient inertes contre Staphylococcus aureus et Streptococcus faecium .
- De nouvelles (3-(furan-2-yl)pyrazol-4-yl) chalcones ont été étudiées pour leurs effets cytotoxiques contre les cellules de carcinome pulmonaire. Ces composés ont présenté une cytotoxicité variable .
- Les dérivés du furane trouvent des applications au-delà de la médecine. Dans le contexte des résines époxy, le groupe méthylène dans les composés furaniques contribue à la mobilité, affectant la température de transition vitreuse (Tg) .
Activité Antibactérienne
Cytotoxicité et Potentiel Anticancéreux
Résines Époxy et Amélioration de la Mobilité
En résumé, le N-((5-(furan-3-yl)pyridin-3-yl)méthyl)furan-2-carboxamide promet dans divers domaines, de l'activité antibactérienne aux effets anticancéreux potentiels. Des recherches supplémentaires sont essentielles pour libérer son plein potentiel. 🌟 .
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-2-1-4-20-14)17-8-11-6-13(9-16-7-11)12-3-5-19-10-12/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNPAQIOGJPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
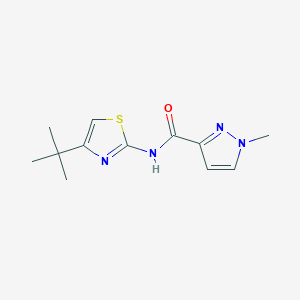
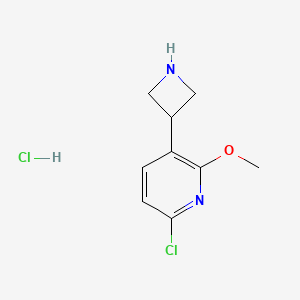
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
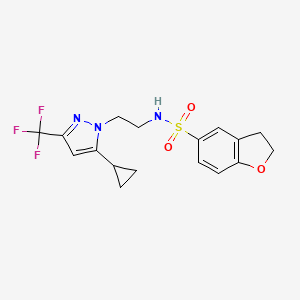

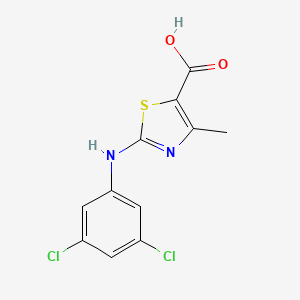
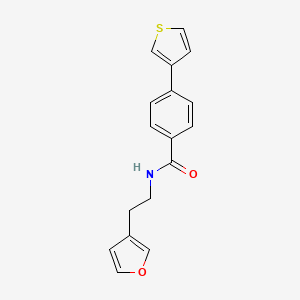

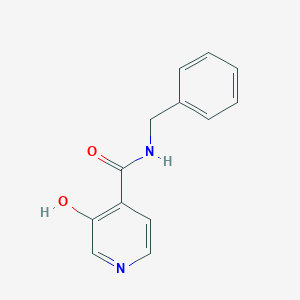
![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)


